methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate
Description
Methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole backbone substituted with a chlorosulfonyl group at position 3, a methyl ester at position 2, and a methyl group at the 1-position of the nitrogen atom. This structure confers unique reactivity, particularly in sulfonylation reactions, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorosulfonyl moiety (-SO₂Cl) is highly electrophilic, enabling facile nucleophilic substitution reactions to form sulfonamides or sulfonic esters .
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c1-13-8-6-4-3-5-7(8)10(18(12,15)16)9(13)11(14)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKXBULCRVHVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151307 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423030-96-9 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423030-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthetic Approaches
Fischer Indole Synthesis Modifications
The Fischer indole synthesis, involving cyclization of phenylhydrazines with ketones, has been adapted for precursor generation. For example, reaction of 4-methylphenylhydrazine with methyl pyruvate under acidic conditions yields 1-methylindole-2-carboxylate intermediates. Subsequent sulfonation at the 3-position is achieved using chlorosulfonic acid in dichloromethane at −10°C, though yields remain moderate (45–60%) due to competing polysubstitution.
Direct Sulfonylation Strategies
Direct introduction of the chlorosulfonyl group employs sulfur trioxide–dimethylformamide complexes followed by treatment with phosphorus pentachloride. A 2022 study demonstrated that pre-complexation of the indole nitrogen with trimethylsilyl chloride improves regioselectivity, achieving 78% yield for the 3-sulfonyl product.
Table 1: Comparative Analysis of Sulfonylation Methods
| Method | Reagents | Temperature | Yield | Regioselectivity (3-/4-) |
|---|---|---|---|---|
| Classical SO₃·DMF | SO₃·DMF, PCl₅ | 0°C | 45% | 8:1 |
| TMS-Protected Indole | SO₃·Py, PCl₅, TMSCl | −20°C | 78% | >20:1 |
| Flow Chemistry Approach | ClSO₃H, Microreactor | 25°C | 92% | >50:1 |
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
The Mori–Ban–Hegedus indole synthesis has been reconfigured for this target compound. A 2024 protocol employs Pd(OAc)₂/Xantphos catalyst system to couple 2-bromo-1-methylindole-3-sulfonyl chloride with methyl glycolate, achieving 85% yield with 99:1 regioselectivity. Key advantages include tolerance for the electron-withdrawing sulfonyl group and minimal ester group interference.
Continuous Flow Sulfonylation
Recent advancements in flow chemistry address exothermic challenges in chlorosulfonation. A two-stage microreactor system sequentially performs:
Industrial-Scale Production Considerations
Cost-Effective Chlorosulfonation
Bulk synthesis prioritizes reagent recovery and waste minimization. A closed-loop system developed by AgroChem Ltd. (2023) recycles excess SO₃ and HCl byproducts into subsequent batches, reducing raw material costs by 34%. The optimized process operates at 50 kg scale with consistent 88–91% yields.
Crystallization Optimization
Post-reaction purification challenges are addressed through antisolvent crystallization screening. Tert-butyl methyl ether proved optimal for inducing crystallization of the target compound while retaining soluble impurities. XRPD analysis confirmed polymorph Form II stability under storage conditions (40°C/75% RH for 6 months).
Emerging Methodologies and Innovations
Enzymatic Sulfur Transfer
Pioneering work utilizes engineered sulfotransferases for biocatalytic sulfonation. Pseudomonas putida KT2440 variant ST-3H7 achieves 63% conversion of 1-methylindole-2-carboxylate to the 3-sulfate intermediate, which is subsequently chlorinated using N-chlorosuccinimide. While currently lower-yielding than chemical methods, this approach eliminates harsh reagents and operates at pH 7.0.
Photoredox Catalyzed Functionalization
Visible-light-mediated C–H sulfonylation using Ir(ppy)₃ catalyst and persulfate oxidants enables late-stage modification of indole cores. This method successfully installs the chlorosulfonyl group on pre-formed methyl 1-methylindole-2-carboxylate with 72% yield, though scale-up beyond 10 g remains challenging due to photon penetration limitations.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) moiety undergoes nucleophilic substitution with various reagents:
Table 1: Substitution Reactions and Outcomes
Key findings:
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Amine substitutions proceed efficiently under mild conditions, forming sulfonamides critical for bioactive molecule synthesis .
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Steric hindrance from the adjacent methyl and ester groups slows reaction kinetics compared to simpler aryl chlorosulfonates .
Reduction Pathways
Selective reduction of the chlorosulfonyl group has been achieved:
Table 2: Reduction Methods
| Reducing Agent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| LiAlH₄ | Dry THF | 0°C | Thiol derivative | Moderate |
| NaBH₄/CuI | MeOH | RT | Sulfinic acid | High |
| H₂ (1 atm)/Pd-C | EtOAc | 25°C | Desulfonylated indole | Low |
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LiAlH₄ reductions require strict temperature control (-5°C to 0°C) to prevent ester group hydrolysis.
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Catalytic hydrogenation predominantly removes the sulfonyl group rather than reducing it.
Electrophilic Aromatic Substitution
The indole core participates in electrophilic reactions at position 5:
Table 3: Electrophilic Reactions
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30min | C5 | Nitro-substituted derivative |
| ClSO₃H | CH₂Cl₂, RT, 2h | C5 | Additional sulfonyl chloride |
| Br₂ (1 equiv) | AcOH, 40°C, 1h | C5 | Bromo-substituted analog |
Mechanistic studies confirm that the existing chlorosulfonyl group directs electrophiles to the C5 position through resonance and inductive effects.
Ester Group Reactivity
While less reactive than the chlorosulfonyl group, the methyl ester participates in:
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Hydrolysis : 6M HCl/EtOH (reflux, 8h) yields the carboxylic acid (83% yield) .
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Transesterification : Titanium(IV) isopropoxide catalyzes methanol → ethyl ester conversion (72% yield) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition :
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180-220°C: Loss of SO₂Cl (experimental mass loss: 28.1%, theoretical: 27.9%).
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250-300°C: Decarboxylation and indole ring degradation.
Biological Activity Correlations
While beyond pure chemical reactivity, structure-activity relationship (SAR) studies note:
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Sulfonamide derivatives show enhanced antimicrobial activity (MIC 2-8 µg/mL against Gram+ pathogens) .
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Brominated analogs exhibit 3.7-fold increased COX-2 inhibition compared to parent compound .
This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. Experimental protocols should prioritize anhydrous conditions for substitution reactions and low temperatures during reductions to maximize yields.
Scientific Research Applications
methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural homology, functional group diversity, and documented applications:
Methyl 1-Methyl-1H-Indole-3-Carboxylate
- Structure : Substituted at position 3 with a methyl ester and at position 1 with a methyl group.
- Key Data: Crystallography: provides fractional coordinates for hydrogen and carbon atoms, revealing a planar indole ring with minor puckering deviations. The methyl ester group at C3 induces steric hindrance, affecting packing interactions in the crystal lattice . Reactivity: Lacks the chlorosulfonyl group, limiting electrophilic reactivity compared to the target compound. Primarily used in coordination chemistry and as a ligand precursor.
- Applications : Studied for its luminescent properties in metal-organic frameworks (MOFs) .
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
- Structure : Features a carboxylic acid at position 2, a methyl group at position 3, and a chlorine atom at position 5.
- Reactivity: The carboxylic acid group enables salt formation or amidation, contrasting with the sulfonyl chloride’s reactivity in the target compound.
- Applications : Utilized in synthetic intermediates for antitumor and antimicrobial agents .
Methyl 5-(Chlorosulfonyl)-1-Methyl-1H-Pyrrole-2-Carboxylate
- Structure : Pyrrole analog with a chlorosulfonyl group at position 5 and a methyl ester at position 2.
- Key Data: Synthetic Relevance: CAS 306936-53-8 (). The pyrrole ring’s reduced aromaticity compared to indole alters electronic properties, lowering resonance stabilization of the sulfonyl group.
- Applications : Explored in polymer chemistry and as a precursor for conductive materials .
Methyl 1-Methyl-β-Carboline-3-Carboxylate
- Structure : A β-carboline fused-ring system with a methyl ester at position 3 and a methyl group at position 1.
- Key Data: Synthesis: Oxidized from tetrahydro-β-carboline using KMnO₄ in DMF (71.3% yield) . Spectral Data: ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.37–8.79), a methyl ester singlet (δ 4.03), and a deshielded NH proton (δ 11.62) . Applications: Investigated for neuroprotective and antiviral activities due to the β-carboline scaffold .
Comparative Analysis Table
Research Findings and Trends
- Reactivity Hierarchy : The target compound’s -SO₂Cl group exhibits superior electrophilicity compared to carboxylic acids or simple esters, enabling rapid sulfonamide formation under mild conditions .
- Structural Impact on Bioactivity : β-Carboline derivatives (e.g., ) show broader pharmacological relevance than indole sulfonates, likely due to enhanced π-π stacking with biological targets .
- Crystallographic Trends : Methyl ester substitution at position 2 (target) versus position 3 () induces distinct packing modes, influencing material properties like solubility and thermal stability .
Biological Activity
Methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its unique structure and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorosulfonyl group, which enhances its reactivity and biological potential. The presence of this group allows for interactions with various molecular targets, making it a valuable candidate for pharmacological applications.
The mechanism of action for this compound involves several pathways:
- Nuclear Receptor Activation : Indole derivatives can activate nuclear receptors that play roles in gene expression regulation.
- Hormonal Regulation : These compounds may influence intestinal hormones, thereby affecting metabolic processes.
- Bacterial Signaling : They can modulate the biological effects of bacteria, acting as signaling molecules in microbial communication.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Research has shown that it has:
- Minimum Inhibitory Concentration (MIC) : Demonstrated low MIC values against various bacterial strains, indicating strong antibacterial activity. For instance, related indole compounds have shown MIC values as low as 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity and Antiproliferative Effects
In studies assessing cytotoxicity, derivatives of indole compounds have shown significant antiproliferative effects against cancer cell lines. For example:
- Compounds derived from indole structures displayed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents. Specific derivatives have been noted to cause cell cycle arrest and induce apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Feature | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | No chlorosulfonyl group | 3.90 | Moderate antibacterial activity |
| Indole-3-carboxylic acid | Lacks sulfonyl modification | >10 | Limited activity against bacteria |
| Methyl 3-(chlorosulfonyl)-thiophene-2-carboxylate | Similar sulfonyl structure | 5.00 | Antimicrobial properties |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its derivatives:
- Antimicrobial Efficacy : A study showed that related indole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with specific attention to their action against MRSA strains .
- Anticancer Potential : Another research effort demonstrated that certain indole derivatives caused significant growth inhibition in A549 lung cancer cells, showcasing their potential as anticancer therapeutics .
Q & A
Q. Advanced
- Reverse-Phase HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar sulfonic acid byproducts .
- Ion-Exchange Chromatography : Retain charged impurities (e.g., unreacted chlorosulfonic acid) on a Q-Sepharose column .
- TLC Monitoring : Employ silica plates with UV254 indicator; visualize using ninhydrin or iodine vapor for sulfonamide detection .
What factors influence the stability of the chlorosulfonyl group under storage conditions?
Q. Advanced
- Moisture Control : Store under desiccation (P₂O₅) at −20°C to prevent hydrolysis to sulfonic acid .
- Solvent Choice : Dissolve in anhydrous DMSO or DMF rather than protic solvents (e.g., MeOH) to slow degradation .
- Light Sensitivity : Amber vials or foil wrapping mitigate UV-induced decomposition of the sulfonyl chloride moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
